1-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-3-(phenylthio)propan-1-one oxalate
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Overview
Description
The compound is a complex organic molecule, likely used in the field of medicinal chemistry or pharmaceutical research. It contains several functional groups, including a benzimidazole, a piperidine, and a thioether .
Synthesis Analysis
While the exact synthesis process for this compound is not available, similar compounds are often synthesized through a series of reactions involving aromatic aldehydes and o-phenylenediamine .Molecular Structure Analysis
The molecular structure of similar compounds has been characterized using various spectroscopic techniques, including IR, UV-visible, 1H-NMR, 13C-NMR, mass spectroscopy, TGA, and powder XRD .Scientific Research Applications
Synthesis and Chemical Studies The compound has been actively researched in various synthesis and chemical studies, notably in the creation of novel heterocyclic compounds. For instance, a study by Poomathi et al. (2015) explored the synthesis of benzo[d]imidazol-2-yl)-1′-methyl-2-oxo-4′-phenylspiro[indoline-3,2′-pyrrolidine] derivatives through 1,3-dipolar cycloaddition, highlighting the compound's role in generating new spiroxindole fused pyrrolidine and thiazolo pyrrolidine benzimidazole derivatives with potential biological activities (Poomathi et al., 2015).
Corrosion Inhibition Yadav et al. (2016) investigated the efficacy of synthesized benzimidazole derivatives as corrosion inhibitors for N80 steel in hydrochloric acid, demonstrating the compound's utility in industrial applications. The study revealed significant inhibition efficiencies, suggesting the compound's potential in protecting metal surfaces from corrosion (Yadav et al., 2016).
Antimicrobial Activity Khalid et al. (2016) synthesized N-substituted derivatives of a related oxadiazole bearing compounds to explore their antimicrobial activities. The compounds showed moderate to high activity against both Gram-negative and Gram-positive bacteria, indicating the potential for pharmaceutical applications in combating microbial infections (Khalid et al., 2016).
Pharmacological Potential Shibuya et al. (2018) identified a related compound as a potent inhibitor of human acyl-coenzyme A: cholesterol O-acyltransferase-1, showcasing its potential in treating diseases involving ACAT-1 overexpression. This discovery opens avenues for the development of new therapeutic agents targeting cholesterol-related disorders (Shibuya et al., 2018).
Mechanism of Action
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific information. It’s known that benzimidazole derivatives often interact with their targets by binding to specific sites, causing changes in the target’s function .
Biochemical Pathways
Benzimidazole derivatives are known to be involved in a variety of biochemical pathways, but the specific pathways for this compound need further investigation .
Result of Action
Some benzimidazole derivatives have been found to have anti-tumor effects, promoting apoptosis
properties
IUPAC Name |
1-[4-(benzimidazol-1-ylmethyl)piperidin-1-yl]-3-phenylsulfanylpropan-1-one;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3OS.C2H2O4/c26-22(12-15-27-19-6-2-1-3-7-19)24-13-10-18(11-14-24)16-25-17-23-20-8-4-5-9-21(20)25;3-1(4)2(5)6/h1-9,17-18H,10-16H2;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJOPETDDKBTMTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C=NC3=CC=CC=C32)C(=O)CCSC4=CC=CC=C4.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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